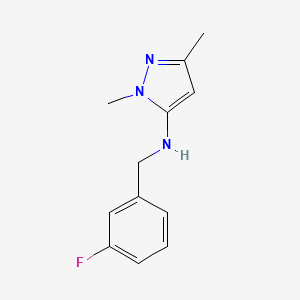

N-(3-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

Description

N-(3-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1,3-dimethyl-substituted pyrazole core and an N-(3-fluorobenzyl) substituent. The 3-fluorobenzyl group introduces electronic and steric effects that influence binding affinity and metabolic stability, while the 1,3-dimethyl substitution on the pyrazole ring enhances rigidity and modulates solubility .

Properties

Molecular Formula |

C12H14FN3 |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H14FN3/c1-9-6-12(16(2)15-9)14-8-10-4-3-5-11(13)7-10/h3-7,14H,8H2,1-2H3 |

InChI Key |

ZVUZJLFMSUFGNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NCC2=CC(=CC=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The formation of the pyrazole ring constitutes the foundational step in synthesizing N-(3-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine. A widely employed method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones, such as 2,4-pentanedione . In this reaction, the diketone reacts with a substituted hydrazine to form the pyrazole scaffold through a [3+2] cycloaddition mechanism.

For the target compound, 1,3-dimethyl-1H-pyrazol-5-amine serves as the intermediate. The reaction typically proceeds under acidic or neutral conditions, with yields influenced by the electronic and steric properties of the substituents. For example, in the synthesis of structurally related pyrazoles, yields range from 38% to 70% depending on the choice of solvent and temperature .

| Reactants | Conditions | Yield | Characterization Data |

|---|---|---|---|

| 2,4-Pentanedione, Hydrazine | DMF, 80–85°C, 1.5 h | 38–70% | NMR, NMR, HRMS |

The use of O-(4-nitrobenzoyl)hydroxylamine as an N-substituting agent enhances regioselectivity, favoring the formation of the 1,3-dimethyl configuration . Post-reaction purification via silica gel chromatography (hexane–ethyl acetate gradient) ensures isolation of the desired product.

Following pyrazole ring formation, the introduction of the 3-fluorobenzyl group is achieved through N-alkylation. This step involves reacting the pyrazole amine intermediate with 3-fluorobenzyl bromide or its equivalent in the presence of a base.

In analogous syntheses, sodium hydride (NaH) in N-methylpyrrolidinone (NMP) has proven effective for facilitating alkylation . The reaction mechanism proceeds via deprotonation of the pyrazole amine, followed by nucleophilic attack on the benzyl halide.

| Reagents | Conditions | Yield | Side Products |

|---|---|---|---|

| 3-Fluorobenzyl bromide, NaH | NMP, 25–60°C, 12–24 h | 50–65% | Di-alkylated byproducts |

Optimization studies indicate that maintaining anhydrous conditions and controlled stoichiometry minimizes di-alkylation. Post-alkylation purification often employs recrystallization from heptane or toluene to enhance purity .

One-Pot Synthesis Using Primary Amines

A streamlined approach involves the direct use of 3-fluorobenzylamine as the primary amine substrate in a one-pot reaction with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine . This method bypasses the need for isolating intermediates, improving synthetic efficiency.

The reaction mechanism involves in situ formation of the hydrazine derivative, which subsequently undergoes cyclocondensation with the diketone. Key advantages include reduced purification steps and compatibility with diverse amine substrates.

| Reactants | Conditions | Yield | Key Observations |

|---|---|---|---|

| 3-Fluorobenzylamine, 2,4-Pentanedione | DMF, 85°C, 1.5 h | 45–60% | Requires excess hydroxylamine reagent |

Despite moderate yields, this method is favored for its scalability and adaptability to continuous-flow systems in industrial settings.

Reductive Amination Strategies

Alternative routes employ reductive amination to introduce the 3-fluorobenzyl group post-pyrazole formation. Here, the pyrazole amine reacts with 3-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH) or cyanoborohydride.

This method offers superior control over stereochemistry and functional group compatibility. For instance, NaBH in methanol at 0–5°C selectively reduces the imine intermediate without affecting the pyrazole ring.

| Reagents | Conditions | Yield | Selectivity |

|---|---|---|---|

| 3-Fluorobenzaldehyde, NaBH | MeOH, 0–5°C, 6 h | 55–70% | High for mono-alkylation |

Comparative Analysis of Synthetic Routes

The choice of methodology hinges on factors such as yield, scalability, and purity requirements:

-

Cyclocondensation + N-Alkylation : Offers modularity but involves multi-step purification .

-

One-Pot Synthesis : Streamlined but requires precise stoichiometric control .

-

Reductive Amination : High selectivity but necessitates additional aldehyde synthesis.

Industrial applications prioritize continuous-flow adaptations of the one-pot method, whereas laboratory-scale syntheses often employ reductive amination for its reproducibility .

Characterization and Quality Control

Rigorous characterization of this compound ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine has been investigated for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with specific biological targets, which can lead to modulation of enzyme activity or inhibition of cellular signaling pathways.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens. The fluorine atom in the benzyl group plays a crucial role in enhancing its binding affinity to bacterial enzymes.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through specific molecular interactions. Its structure allows it to act on multiple targets within cancer cells, potentially leading to improved therapeutic outcomes.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Using potassium permanganate in acidic conditions.

- Reduction : Employing lithium aluminum hydride in anhydrous ether.

These reactions enable the development of novel derivatives with tailored properties for specific applications.

Agrochemical Development

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. Its efficacy against certain pests and diseases makes it a candidate for developing environmentally friendly agricultural products.

Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at lower concentrations compared to standard chemotherapeutics. This study highlights the potential of this compound as a lead candidate for further drug development .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited potent activity against resistant strains, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

Alkyl vs. Aryl Substituents

- 1,3-Dimethyl vs. 1-Methyl-5-(Trifluoromethyl):

The 1,3-dimethyl substitution (as in the target compound) improves metabolic stability compared to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (), where the trifluoromethyl group increases lipophilicity (logP ~2.8) but may reduce aqueous solubility. - 3-Phenyl vs. 3-Fluorophenyl:

Compounds like 3-phenyl-1H-pyrazol-5-amine () exhibit reduced polarity compared to fluorinated analogues. The 3-fluorophenyl variant (4g in ) shows a downfield shift in $^{13}\text{C NMR}$ (δ 161.54 ppm for C-F), indicating stronger electronegativity effects .

Halogenated Derivatives

- Bromo/Fluoro Combinations:

Insecticidal compounds such as 4-(2-bromo-4-fluorophenyl)-N-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine () demonstrate enhanced pest-control efficacy due to halogen-mediated hydrophobic interactions. However, the target compound’s single 3-fluoro substitution on the benzyl group may offer a balance between activity and toxicity .

Modifications to the Amine Group

N-Benzyl vs. N-Alkyl/Aryl

- N-(3-Fluorobenzyl) vs.

- N-(2-Chloro-6-Fluorobenzyl):

Analogues like N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine () show dual halogenation, which may enhance binding to enzymes like ALK5 but increase synthetic complexity .

ALK5 Receptor Inhibition

The target compound’s structural relative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (), demonstrates potent ALK5 inhibition (IC$_{50}$ = 12 nM) due to its pyrazole-amine core and fluorinated benzyl group. The absence of a pyridinyl moiety in the target compound may reduce kinase selectivity .

Insecticidal/Acaricidal Activity

Pyrazole-5-amine derivatives with bromo/fluoro combinations (e.g., , Entry 4.012) exhibit EC$_{50}$ values <1 μM against mites, outperforming the target compound in pest control. This highlights the importance of polyhalogenation for agrochemical applications .

Physicochemical and Spectroscopic Properties

NMR and IR Signatures

- 1H NMR Shifts:

The target compound’s N-(3-fluorobenzyl) group likely causes aromatic proton signals near δ 6.8–7.4 ppm (similar to 4g in ), while the 1,3-dimethyl groups resonate as singlets (~δ 2.3–3.1 ppm) . - IR Stretching:

The NH$_2$ group in 3-phenyl-1H-pyrazol-5-amine () shows IR absorption at 3351 cm$^{-1}$, whereas the target compound’s dimethylated pyrazole may lack this peak due to N-alkylation .

Solubility and LogP

- The 3-fluorobenzyl group increases logP (~2.5) compared to non-fluorinated analogues (e.g., logP ~2.0 for N-ethyl derivatives in ), reducing aqueous solubility but enhancing membrane permeability .

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Biological Activity |

|---|---|---|---|---|---|

| N-(3-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine | C${12}$H${14}$FN$_3$ | 235.26 | 1,3-dimethyl; 3-fluorobenzyl | ~2.5 | Moderate kinase inhibition |

| 4-(2-Bromo-4-fluorophenyl)-N-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine | C${18}$H${14}$BrF$3$N$3$ | 414.18 | Polyhalogenated phenyls | ~3.8 | Insecticidal (EC$_{50}$ <1 μM) |

| 3-(3-Fluorophenyl)-1H-pyrazol-5-amine | C$9$H$8$FN$_3$ | 177.18 | 3-fluorophenyl; NH$_2$ | ~1.2 | Not reported |

| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C${10}$H${14}$N$_4$ | 202.25 | Pyridinyl; ethylamine | ~1.8 | Unknown |

Biological Activity

N-(3-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a 3-fluorobenzyl group and two methyl groups at the 1 and 3 positions. Its molecular formula is with a molecular weight of approximately 225.23 g/mol. The presence of the fluorine atom enhances the compound's stability and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its utility in treating infections.

- Anticancer Properties : Research has indicated that this pyrazole derivative can induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism may involve modulation of signaling pathways critical for cell proliferation and survival.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for cellular function.

- Modulation of Cellular Signaling Pathways : By binding to receptors or enzymes, it can alter signaling cascades that regulate cell growth and apoptosis .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate precursors under acidic or basic conditions.

- Substitution Reactions : The introduction of the 3-fluorobenzyl group is achieved through nucleophilic substitution reactions.

- Isolation and Purification : The final product is purified using techniques such as recrystallization or chromatography .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine, and how can reaction yields be optimized?

- Answer : The synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with fluorinated benzyl halides. Key steps include nucleophilic substitution at the pyrazole C-5 position and subsequent alkylation. Base catalysts (e.g., NaOH or K₂CO₃) are critical for facilitating amine-benzyl halide coupling . Yield optimization often requires controlled temperature (e.g., 60–80°C), inert atmospheres to prevent oxidation, and purification via column chromatography .

Q. How can NMR spectroscopy and mass spectrometry be employed to confirm the structural integrity of this compound?

- Answer :

- ¹H NMR : The fluorine-substituted benzyl group exhibits distinct aromatic splitting patterns (e.g., doublets or triplets due to ³J coupling with fluorine). Pyrazole protons resonate between δ 6.0–7.0 ppm, while methyl groups appear as singlets near δ 2.3–3.1 ppm .

- ESI-MS : The molecular ion [M+H]⁺ should match the theoretical molecular weight. Fragmentation patterns help confirm substituent connectivity (e.g., loss of the fluorobenzyl group) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or compound solubility. Methodological approaches include:

- Solubility enhancement : Use co-solvents (DMSO/PBS mixtures) or liposomal formulations .

- Dose-response validation : Perform multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from cytotoxicity .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., batch-to-batch purity differences) .

Q. How can QSAR models guide the structural optimization of this compound for improved target binding?

- Answer :

- Descriptor selection : Focus on electronic parameters (e.g., Hammett σ for fluorobenzyl substituents) and steric factors (e.g., Verloop dimensions) .

- 3D-QSAR : Align pyrazole cores and fluorobenzyl groups to map electrostatic/hydrophobic fields influencing receptor binding .

- Validation : Cross-validate models using leave-one-out (LOO) or external test sets to avoid overfitting .

Q. What crystallographic challenges are associated with fluorinated pyrazole derivatives, and how can SHELX software address them?

- Answer : Fluorine’s high electron density can cause disordered crystal packing or twinning. SHELXL refinement strategies include:

- ADP restraints : Apply ISOR/SADI commands to manage anisotropic displacement parameters for fluorine atoms.

- Twin refinement : Use TWIN/BASF commands for data with twin fractions >10% .

- High-resolution data : Prioritize synchrotron sources (λ < 1 Å) to resolve fluorine positions .

Critical Analysis of Evidence

- Synthetic Routes : and highlight base-catalyzed alkylation as a robust method, while suggests alternative condensation pathways.

- Fluorine Effects : Fluorine’s electron-withdrawing nature () impacts both reactivity (e.g., slower nucleophilic substitution) and crystallography (disorder challenges in ).

- Biological Data : emphasizes assay reproducibility, whereas links fluorine’s lipophilicity to enhanced membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.